molecular formula C20H13NO2 B017463 Phenyl acridine-9-carboxylate CAS No. 109392-90-7

Phenyl acridine-9-carboxylate

Cat. No. B017463
M. Wt: 299.3 g/mol
InChI Key: QIYUZWMXMSNPRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenyl acridine-9-carboxylate and its derivatives often involves complex organic reactions. A notable method includes the intramolecular cyclization of 2-arylamino phenyl ketones, facilitated by tert-butyl bromide and Cu-catalyzed C-N coupling, allowing for the room-temperature formation of 9-substituted acridines from readily available 2-amino phenyl ketones and aryl boronic acids (Cao et al., 2020).

Molecular Structure Analysis

The crystal structures of phenyl acridine-9-carboxylates exhibit interesting features. Compounds such as 2-ethylphenyl acridine-9-carboxylate and 2,5-dimethylphenyl acridine-9-carboxylate form triclinic and monoclinic crystals, respectively. These structures are characterized by networks of C-H...pi and dispersive interactions, facilitating a variety of molecular orientations and packing arrangements in the lattice, which significantly influences their physical and chemical properties (Sikorski et al., 2005).

Chemical Reactions and Properties

Phenyl acridine-9-carboxylate undergoes various chemical reactions, including alkylation to produce chemiluminescent derivatives. Such reactions are enhanced by using thermal, photochemical, and sonochemical techniques, indicating the compound's versatility in synthetic chemistry. These reactions lead to products with potential applications in chemiluminescence-based assays and sensors (Batmanghelich et al., 1991).

Physical Properties Analysis

The physical properties of phenyl acridine-9-carboxylates, such as melting points, volatilisation temperatures, and enthalpies, have been extensively studied. These properties are crucial for understanding the compound's behavior under various conditions and for predicting its stability and reactivity. The melting points and volatilisation temperatures provide insights into the compound's thermal stability, which is essential for its storage and application in different environments (Krzymiński et al., 2010).

Chemical Properties Analysis

The chemiluminescence of phenyl acridine-9-carboxylate derivatives highlights their chemical properties, particularly their ability to emit light upon reaction with oxidizing agents. This feature is explored for applications in bioassays and imaging techniques. The introduction of electron-withdrawing groups has been shown to enhance the chemiluminescence of these compounds, offering a pathway for the design of highly sensitive and selective chemiluminescent sensors (Nakazono et al., 2019).

Scientific Research Applications

Summary of the Application

Phenyl acridine-9-carboxylate and its derivatives have been studied for their thermochemical properties and crystal lattice energetics . These studies involve determining the melting points, melting enthalpies, volatilisation temperatures, and volatilisation enthalpies of these compounds .

Methods of Application or Experimental Procedures

The melting points and melting enthalpies were determined by Differential Scanning Calorimetry (DSC) . The volatilisation temperatures and enthalpies were either measured by DSC or obtained by fitting Thermogravimetric (TG) curves to the Clausius–Clapeyron relationship .

Results or Outcomes

The studies found that the crystal lattices of phenyl acridine-9-carboxylates are stabilised predominantly by dispersive interactions between molecules . In contrast, the crystal lattices of their quaternary salts are stabilised by electrostatic interactions between ions .

2. Chemiluminescence

Summary of the Application

Phenyl acridine-9-carboxylate and its derivatives can display chemiluminescent properties . This ability is utilised in the assay of oxidants or nucleophiles, and in such cases, acridinium cations serve as chemiluminogenic indicators .

Methods of Application or Experimental Procedures

The chemiluminescent properties are displayed by acridinium cations alkyl-substituted at the endocyclic nitrogen atom and containing electron-attracting substituents at C9 . Oxidation gives rise to electronically excited N-alkyl-9-acridinones. Their relaxation is accompanied by the emission of light, i.e., chemiluminescence .

Results or Outcomes

The efficiency of chemiluminescence is no greater than a few percent . This effect is utilised in the assay of oxidants or nucleophiles, and in such cases, acridinium cations serve as chemiluminogenic indicators .

3. Anti-Inflammatory and Anticancer

Summary of the Application

Acridine derivatives, including Phenyl acridine-9-carboxylate, have shown promising anti-inflammatory and anticancer activities . They have been actively researched as prospective therapeutic agents for a wide range of disorders, including cancer .

Methods of Application or Experimental Procedures

The anti-inflammatory and anticancer activities of these compounds are typically evaluated using in vitro and in vivo models . The unique planar ring structure allows acridine derivatives to act as DNA intercalators .

4. Antimicrobial and Antiviral

Summary of the Application

Acridine derivatives have exhibited antimicrobial and antiviral activities . They have been used as effective disinfectants and anti-bacterials .

Methods of Application or Experimental Procedures

The antimicrobial and antiviral activities of these compounds are typically evaluated using in vitro models . The planar form of acridine derivatives allows them to intercalate into double-stranded DNA .

5. Antitubercular and Antiparasitic

Summary of the Application

Acridine derivatives have exhibited antitubercular and antiparasitic activities . They have been used as effective disinfectants and anti-bacterials .

Methods of Application or Experimental Procedures

The antitubercular and antiparasitic activities of these compounds are typically evaluated using in vitro models . The planar form of acridine derivatives allows them to intercalate into double-stranded DNA .

6. Chemiluminescence Assays

Summary of the Application

Phenyl acridine-9-carboxylate derivatives can be used in simple chemiluminescence assays of hydrogen peroxide and choline under neutral conditions .

Methods of Application or Experimental Procedures

The introduction of electron-withdrawing groups at 2,4-positions in the phenyl moiety intensified chemiluminescence . 2,4-(Dimethoxycarbonyl)phenyl 10-methyl-10λ4-acridine-9-carboxylate trifluoromethanesulfonate salt produced long-lasting chemiluminescence emission .

Results or Outcomes

This compound showed maximum chemiluminescence intensities at pH 8 .

Safety And Hazards

Phenyl acridine-9-carboxylate is associated with some safety hazards. It is irritating to eyes, respiratory system, and skin . Precautionary measures include rinsing immediately with plenty of water and seeking medical advice in case of contact with eyes .

Future Directions

Acridine derivatives, including Phenyl acridine-9-carboxylate, have been actively researched over the years as prospective therapeutic agents for a wide range of disorders . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .

properties

IUPAC Name

phenyl acridine-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO2/c22-20(23-14-8-2-1-3-9-14)19-15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYUZWMXMSNPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333748
Record name Phenyl 9-acridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl acridine-9-carboxylate

CAS RN

109392-90-7
Record name Phenyl 9-acridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name phenyl acridine-9-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Acridine-9-carboxylic acid (5 g) is suspended in thionyl chloride (75 ml). The mixture is stirred under reflux for four hours. The excess of thionyl chloride is removed by distillation. The residue is suspended in pyridine (75 ml) and the mixture stirred at room temperature for ten minutes. Phenol (4.5 g) is added to the suspension. The resulting reaction mixture is stirred at room temperature for sixteen hours. The resulting solution is poured into one normal hydrochloric acid (200 ml). The precipitate that forms (6.5 g) is isolated by filtration, and recrystallized from benzene/cyclohexane. m.p. 192° C.; IR (KBr): 1750, 1177 cm-1. MS: 299, 206, 178, 152, 151. 1H-NMR: δ7.5-8.5.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Acridine-9-carboxylic acid (1 g, 4.1 mmol) was suspended in thionyl chloride (5 mL) and the reaction mixture was refluxed for 3 hours. The solvent was removed under reduced pressure leaving a yellow solid which was dissolved in methylene chloride and pyridine (350 μL) under argon. This solution was cooled in an ice bath and a solution of phenol (0.78 g, 8.2 mmol) in methylene chloride was added dropwise. The reaction mixture was stirred overnight at room temperature. After evaporation of solvent, the residue was redissolved in ethyl acetate and washed with water. The organic layer was dried over MgSO4 and concentrated to obtain a crudematerial which was chromatographed on silica gel (30% ethyl acetate/hexane)to yield the pure product as a yellow solid. 1H NMR (CDCl3) δ7.35-7.57 (m, 5H), 7.63-8.37 (m, 8H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
350 μL
Type
reactant
Reaction Step Two
Quantity
0.78 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
M Wera, D Trzybiński, K Krzymiński… - … Section E: Structure …, 2013 - scripts.iucr.org
The acridine ring system and the benzene ring in the title compound, C20H13NO2, are oriented at a dihedral angle of 6.4 (2). The carboxyl group is twisted at an angle of 83.6 (2) …
Number of citations: 2 scripts.iucr.org
A Sikorski, K Krzymiński, A Białońska, T Lis… - … Section E: Structure …, 2006 - scripts.iucr.org
In the monoclinic crystalline phase, the molecules of the title compound, C21H15NO2, form columns extending along the [001] direction. The crystals are stabilized by π–π stacking …
Number of citations: 9 scripts.iucr.org
K Krzymiński, P Malecha, P Storoniak… - Journal of thermal …, 2010 - akjournals.com
… Abstract The melting enthalpies and melting points of phenyl acridine-9-carboxylate, its eleven alkyl-substituted derivatives in the phenyl fragment and eight 9-phenoxycarbonyl-10-…
Number of citations: 10 akjournals.com
K Krzymiński, P Malecha, B Zadykowicz… - … Acta Part A: Molecular …, 2011 - Elsevier
… Names of the compounds: I – 1, phenyl acridine-9-carboxylate; 2, 2-methylphenyl acridine-9-carboxylate; 3, 2-ethylphenyl acridine-9-carboxylate; 4, 2-isopropylphenyl acridine-9-…
Number of citations: 14 www.sciencedirect.com
B Zadykowicz, A Ożóg, K Krzymiński - Spectrochimica Acta Part A …, 2010 - Elsevier
Infrared spectra of phenyl acridine-9-carboxylates and their 10-methylated cationic derivatives were recorded and discussed. Experimental data were compared with theoretically …
Number of citations: 1 www.sciencedirect.com
A Sikorski, K Krzymiński, A Konitz… - … Section C: Crystal …, 2005 - scripts.iucr.org
… This paper presents the crystal structure of two isomers, (I) [link] and (II) [link] , alkyl-substituted in the phenyl ester group, of phenyl acridine-9-carboxylate. …
Number of citations: 16 scripts.iucr.org
S Batmanghelich, JS Woodhead, K Smith… - Journal of Photochemistry …, 1991 - Elsevier
… The nitrogen atom of phenyl acridine-9-carboxylate was alkylated with several alkylating agents using thermal, photochemical and sonochemical techniques. Thermal reactions were …
Number of citations: 19 www.sciencedirect.com
AM Holland - 2002 - search.proquest.com
… The synthesis of phenyl acridine-9-carboxylate lb and its derivatives 2b-24b .............................… The methylation of phenyl acridine-9-carboxylate has been carried out using a variety of …
Number of citations: 2 search.proquest.com
A Sikorski, K Krzymiński, A Konitz… - … Section C: Crystal …, 2005 - scripts.iucr.org
… Continuing the search for new analytically interesting acridine-based chemiluminogens, we synthesized phenyl acridine-9-carboxylate substituted with two Cl atoms, (II) [link] , and its …
Number of citations: 1 scripts.iucr.org
K Smith, Z Li, JJ Yang, I Weeks… - Journal of Photochemistry …, 2000 - Elsevier
Substituted aryl acridinium esters, 2,6-dimethyl-4-(2-succinimidyloxycarbonylethyl)phenyl 10-methylacridinium-9-carboxylate trifluoromethanesulphonate (3), 2,6-dimethoxy-4-(2-…
Number of citations: 35 www.sciencedirect.com

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